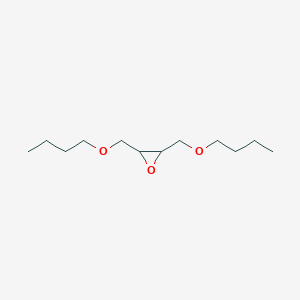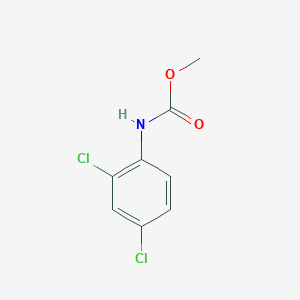
2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide: is a chemical compound with the molecular formula C9H7Cl4NO2 and a molecular weight of 302.974 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with chloro and trichloro-hydroxyethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 2-chloro-N-(2,2,2-trichloroacetyl)benzamide.
Reduction: Formation of 2-chloro-N-(2,2,2-trichloroethyl)benzamide.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions .
Industry:
- Employed in the development of new materials with specific chemical properties.
- Utilized in the formulation of specialty chemicals for various industrial applications .
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The hydroxyethyl group may play a role in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
- 2-chloro-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-phenyl-thiourea)ethyl)benzamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide
Comparison:
- Uniqueness: The presence of the hydroxyethyl group in 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide distinguishes it from other similar compounds, which may have different substituents such as thiourea derivatives.
- Chemical Properties: The hydroxyethyl group imparts different reactivity and binding properties compared to other substituents, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H7Cl4NO2 |
|---|---|
Poids moléculaire |
303.0 g/mol |
Nom IUPAC |
2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H7Cl4NO2/c10-6-4-2-1-3-5(6)7(15)14-8(16)9(11,12)13/h1-4,8,16H,(H,14,15) |
Clé InChI |
SWJIKSUFWGEOBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-3-(2-ethylhexyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963267.png)
![1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine](/img/structure/B11963274.png)
![3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid](/img/structure/B11963278.png)
![4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11963285.png)

![2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]-](/img/structure/B11963296.png)





![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromoaniline](/img/structure/B11963354.png)
